2h-Pyrazolo[3,4-g]benzoxazole
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Overview
Description
2H-Oxazolo[5,4-e]indazole is a heterocyclic compound that features both oxazole and indazole rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its fused ring system contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-e]indazole typically involves the formation of the oxazole ring followed by the construction of the indazole moiety.
Industrial Production Methods: Industrial production of 2H-Oxazolo[5,4-e]indazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts to facilitate the cyclization processes, reducing the formation of byproducts and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2H-Oxazolo[5,4-e]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of 2H-Oxazolo[5,4-e]indazole, which can exhibit different biological and chemical properties .
Scientific Research Applications
2H-Oxazolo[5,4-e]indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-Oxazolo[5,4-e]indazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
2H-Indazole: Shares the indazole core but lacks the oxazole ring.
Oxazole: Contains the oxazole ring but lacks the indazole moiety.
Benzoxazole: Features a fused benzene and oxazole ring system.
Uniqueness: 2H-Oxazolo[5,4-e]indazole is unique due to its fused ring system that combines both oxazole and indazole structures. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
42318-51-4 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2H-pyrazolo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2 |
InChI Key |
ICWYFBOMDJSELM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NN=CC3=C2O1 |
Origin of Product |
United States |
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